alpha-Glutamyltyrosine

Vue d'ensemble

Description

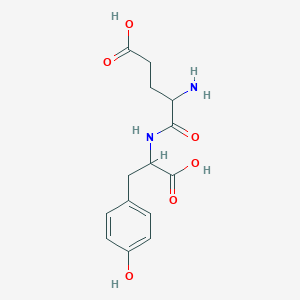

Alpha-Glutamyltyrosine is a dipeptide compound formed by the linkage of glutamic acid and tyrosine through a peptide bond. It is a solid substance, typically appearing as a colorless or white crystalline material. This compound is soluble in water and some organic solvents like methanol and ethanol. It is relatively stable under normal conditions but may decompose or react under high temperatures or strong acidic or basic conditions .

Applications De Recherche Scientifique

Alpha-Glutamyltyrosine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.

Biology: Studied for its role in cellular signaling and metabolic pathways.

Medicine: Investigated for its potential antioxidant, anti-inflammatory, and anti-aging properties.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

Alpha-Glutamyltyrosine is a dipeptide compound, composed of glutamic acid and tyrosine linked by a peptide bond . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides, including this compound, are known to have physiological or cell-signaling effects .

Mode of Action

It is known that dipeptides can interact with various targets in the body, including enzymes, receptors, and transport proteins, thereby influencing physiological processes .

Biochemical Pathways

This compound is involved in several biochemical pathways. As a breakdown product of protein digestion, it is part of the broader protein metabolism pathway . It is also involved in the glutamine metabolic pathway .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body via the bloodstream .

Result of Action

Some dipeptides are known to have cell-signaling effects, suggesting that this compound may influence cellular processes . In a study, this compound was found to potentially contribute to the association of certain gut microbiota with severe COVID-19 .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the surrounding environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s efficacy, as they may compete for the same targets .

Analyse Biochimique

Biochemical Properties

Alpha-Glutamyltyrosine is involved in biochemical reactions catalyzed by gamma-glutamyl transferases (GGT). These enzymes remove terminal gamma-glutamyl residues from peptides and amides . GGTs play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals .

Cellular Effects

The cellular effects of this compound are primarily related to its role in glutathione metabolism. Glutathione is involved in a series of important cellular functions, such as in the storage and transport of nitric oxide, control of sulfur assimilation, protection of cells against oxidative stress, and redox regulation of gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with gamma-glutamyl transferases. These enzymes specifically catalyze the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle, a metabolic pathway that mediates glutathione metabolism . This pathway includes two ATP-dependent glutathione synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and glutathione synthetase, and a specific glutathione degradation pathway .

Subcellular Localization

Given its role in glutathione metabolism, it is likely that this compound is present in the cytosol, where glutathione synthesis and degradation occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Glutamyltyrosine can be synthesized through a series of chemical reactions. One common method involves the reaction of phthalimide with glutamic acid to form phthalimido-glutamic acid. This intermediate is then reacted with tyrosine to form this compound. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent concentration. The final product is usually purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Glutamyltyrosine undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .

Comparaison Avec Des Composés Similaires

Glutamylphenylalanine: Another dipeptide with similar structural features but different amino acid composition.

Glutamyltryptophan: A dipeptide that includes tryptophan instead of tyrosine.

Glutamylcysteine: Contains cysteine, offering different chemical properties and biological activities.

Uniqueness: Alpha-Glutamyltyrosine is unique due to its specific combination of glutamic acid and tyrosine, which imparts distinct chemical and biological properties. Its solubility, stability, and reactivity make it suitable for various applications in research and industry .

Activité Biologique

Alpha-Glutamyltyrosine (α-Glu-Tyr) is a dipeptide composed of glutamic acid and tyrosine, linked by a peptide bond. This compound has garnered attention for its potential biological activities, particularly in metabolic regulation, cell signaling, and its implications in various diseases. This article explores the biological activity of α-Glu-Tyr, supported by research findings, case studies, and relevant data.

- Chemical Formula : C₁₄H₁₈N₂O₆

- Average Mass : 310.306 g/mol

- Monoisotopic Mass : 310.11649 g/mol

- Net Charge : 0

This compound functions primarily through its interactions with various biochemical pathways:

- Cell Signaling : Dipeptides like α-Glu-Tyr can influence cellular processes by acting on receptors and enzymes involved in signaling pathways.

- Gamma-Glutamyl Cycle : It plays a role in the gamma-glutamyl cycle, crucial for glutathione metabolism, which is vital for cellular protection against oxidative stress.

- Interaction with Enzymes : The compound interacts with gamma-glutamyl transferases (GGT), which are responsible for the cleavage of gamma-glutamyl bonds in peptides, facilitating amino acid transport across cell membranes .

3.1. Antioxidant Properties

Research indicates that α-Glu-Tyr may exhibit antioxidant capacities, potentially mitigating oxidative damage in cells. This effect is particularly relevant in the context of diseases characterized by oxidative stress.

3.2. Role in Cancer Metabolism

This compound has been implicated in cancer research, especially regarding its role in glutamine metabolism:

- Tumor Growth Inhibition : Targeting glutamine metabolism, which includes α-Glu-Tyr, is considered a promising strategy for inhibiting tumor growth. Elevated levels of γ-glutamyl amino acids have been associated with triple-negative breast cancer (TNBC), indicating a metabolic shift that may be exploitable for therapeutic interventions .

4.1. Clinical Studies on Sepsis

Recent Mendelian randomization studies suggest a potential protective effect of α-Glu-Tyr against sepsis:

- A study found that genetically determined high levels of this compound were associated with a lower risk of developing sepsis. Although the exact mechanisms remain unclear, it is hypothesized that α-Glu-Tyr may modulate immune responses or inflammatory pathways relevant to sepsis.

4.2. Metabolomic Profiling

In metabolomic studies involving individuals with metabolic syndrome or type 2 diabetes, α-Glu-Tyr has been identified as a significant metabolite mediating relationships between microbiota and severe COVID-19 outcomes . This highlights its relevance not only in metabolic health but also in infectious disease contexts.

5. Data Tables

6.

This compound exhibits diverse biological activities that warrant further investigation. Its roles in cell signaling, antioxidant defense, and potential implications in cancer metabolism and infectious diseases underscore its importance as a research subject. Continued exploration into its mechanisms of action and clinical applications could provide valuable insights into therapeutic strategies for various health conditions.

Propriétés

Numéro CAS |

3422-39-7 |

|---|---|

Formule moléculaire |

C14H18N2O6 |

Poids moléculaire |

310.30 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 |

Clé InChI |

YSWHPLCDIMUKFE-QWRGUYRKSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Key on ui other cas no. |

3422-39-7 |

Description physique |

Solid |

Séquence |

EY |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions alpha-Glutamyltyrosine as potentially protective against sepsis. What is the evidence for this, and what mechanisms might be involved?

A1: Two recent Mendelian randomization studies provide evidence for a potential causal link between this compound and sepsis risk. One study identified genetically determined high levels of this compound to be associated with a lower risk of sepsis . While the exact mechanisms are still under investigation, this compound, being a dipeptide composed of glutamic acid and tyrosine, might influence the immune response or modulate inflammatory pathways relevant to sepsis development. Further research is needed to elucidate the precise mechanisms underlying this observed association.

Q2: Are there any known interactions between this compound and gut microbiota, given the other research paper you provided?

A2: While the research paper on severe COVID-19 doesn't directly link this compound to specific gut bacteria, it highlights the role of the gut microbiome and plasma metabolome in COVID-19 severity. It's plausible that this compound could interact with the gut microbiome, directly or indirectly, influencing metabolite production or immune responses. This is an area that warrants further exploration to understand the potential interplay between this compound, gut microbiota, and sepsis susceptibility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.